molecular formula C10H9O5- B8058707 1,3-Benzenedicarboxylic acid, 4-methoxy-, 3-methyl ester CAS No. 28045-71-8

1,3-Benzenedicarboxylic acid, 4-methoxy-, 3-methyl ester

Cat. No.: B8058707
CAS No.: 28045-71-8
M. Wt: 209.17 g/mol
InChI Key: JIWBFQWPLSWTBT-UHFFFAOYSA-M
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Description

4-Methoxy-3-(methoxycarbonyl)benzoic acid is a substituted benzoic acid derivative characterized by a methoxy group (-OCH₃) at the 4-position and a methoxycarbonyl group (-COOCH₃) at the 3-position of the benzene ring. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and bioactive molecules. Its structural features allow for further functionalization, such as amidation or esterification, to generate derivatives with tailored properties .

Properties

CAS No.

28045-71-8

Molecular Formula

C10H9O5-

Molecular Weight

209.17 g/mol

IUPAC Name

4-methoxy-3-methoxycarbonylbenzoate

InChI

InChI=1S/C10H10O5/c1-14-8-4-3-6(9(11)12)5-7(8)10(13)15-2/h3-5H,1-2H3,(H,11,12)/p-1

InChI Key

JIWBFQWPLSWTBT-UHFFFAOYSA-M

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)O)C(=O)OC

Origin of Product

United States

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a building block for the synthesis of biologically active compounds, such as enzyme inhibitors and receptor ligands. Medicine: Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-Methoxy-3-(methoxycarbonyl)benzoic acid exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to the inhibition or activation of specific pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of benzoic acid derivatives are highly dependent on substituent type, position, and electronic effects. Below is a comparative analysis of 4-methoxy-3-(methoxycarbonyl)benzoic acid with key analogues:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Properties/Applications Evidence Source
4-Methoxy-3-(methoxycarbonyl)benzoic acid -OCH₃ (4), -COOCH₃ (3) C₁₀H₁₀O₅ 210.18 Intermediate for drug synthesis
4-Hydroxy-3-(methoxycarbonyl)benzoic acid -OH (4), -COOCH₃ (3) C₉H₈O₅ 196.16 Analgesic activity (IC₅₀: 12.5 μM)
4-Methoxy-3-methylbenzoic acid -OCH₃ (4), -CH₃ (3) C₉H₁₀O₃ 166.17 High GI absorption; non-CYP inhibitor
4-Amino-3-methoxybenzoic acid -NH₂ (4), -OCH₃ (3) C₈H₉NO₃ 167.16 Research applications in dye chemistry
3-[(3-Chlorophenyl)carbamoyl]-4-methoxybenzoic acid -CONH(3-Cl-C₆H₄) (3), -OCH₃ (4) C₁₅H₁₂ClNO₄ 305.71 HDAC inhibition; HPLC purity: 98.18%

Key Observations:

  • Electron-Withdrawing vs. Donor Groups: The methoxycarbonyl group (-COOCH₃) at position 3 in the target compound enhances electrophilicity, facilitating nucleophilic reactions (e.g., amidation) compared to electron-donating groups like -CH₃ in 4-methoxy-3-methylbenzoic acid .
  • Bioactivity: Introduction of a hydroxyl group at position 4 (as in 4-hydroxy-3-(methoxycarbonyl)benzoic acid) significantly improves analgesic activity, likely due to increased hydrogen bonding with biological targets .
  • Synthetic Utility: Carbamoyl derivatives (e.g., 3-[(3-chlorophenyl)carbamoyl]-4-methoxybenzoic acid) exhibit high purity (>97%) and stability, making them suitable for pharmaceutical development .

Physicochemical Properties

  • Solubility: The presence of polar groups (-COOCH₃, -OH) enhances aqueous solubility. For example, 4-hydroxy-3-(methoxycarbonyl)benzoic acid is more water-soluble than the non-hydroxylated analogue .
  • Thermal Stability: Methoxycarbonyl-substituted derivatives generally exhibit higher melting points (e.g., 411–412 K for 4-benzyloxy-3-methoxybenzoic acid) due to intermolecular dipole interactions .

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